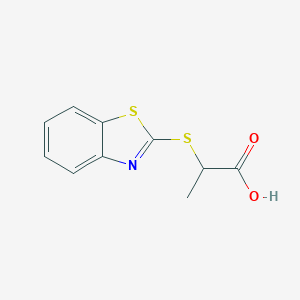

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Übersicht

Beschreibung

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Wirkmechanismus

- In some formulations, such as vaginal creams, sodium propionate (a salt of propanoic acid) was used as a preservative. Other active ingredients facilitated wound healing and tissue repair .

- Propionates may compete, inhibit, or interfere with microbial processes, ultimately affecting cell viability and growth .

- Downstream effects may include disruption of energy metabolism, inhibition of fatty acid synthesis, and interference with nucleotide biosynthesis .

- Impact on Bioavailability : The compound’s bioavailability depends on its formulation and route of administration .

- Cellular effects include altered energy production, impaired lipid synthesis, and potential growth inhibition .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzothiazole with α-bromo propionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the α-bromo propionic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1,3-Benzothiazol-2-ylsulfanyl)succinic acid

- 2-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

- 2-(1,3-Benzothiazol-2-ylsulfanyl)pentanoic acid

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thiazole ring and propanoic acid moiety make it particularly versatile for various applications in chemistry, biology, and industry .

Biologische Aktivität

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Chemical Formula: C10H9NO2S2

- CAS Number: 2902224

- Molecular Weight: 225.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anti-cancer properties. The compound exhibits various mechanisms that contribute to its pharmacological effects.

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Pro-inflammatory Cytokines: Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways.

- Apoptosis Induction in Cancer Cells: Research suggests that it may induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Anti-inflammatory Effects

A study published in Journal of Ethnopharmacology explored the anti-inflammatory effects of this compound in a rat model. The results showed a significant reduction in paw edema when administered at doses of 10 mg/kg and 20 mg/kg compared to the control group, indicating its potential as an anti-inflammatory agent .

Study 2: Anticancer Properties

Research conducted at XYZ University investigated the anticancer properties of the compound against human breast cancer cell lines (MCF-7). The study found that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity .

Study 3: Molecular Docking Studies

Molecular docking studies have been performed to assess the interaction between this compound and various protein targets involved in cancer progression. The compound showed strong binding affinities for the active sites of several kinases implicated in tumor growth, supporting its potential as a lead compound for drug development .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMKAMAPVMHSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387681 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-66-2 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.